molecular formula C7H10O B6154160 3-(prop-2-yn-1-yl)oxolane CAS No. 1698054-44-2

3-(prop-2-yn-1-yl)oxolane

Cat. No.: B6154160
CAS No.: 1698054-44-2
M. Wt: 110.2
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Description

3-(prop-2-yn-1-yl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a propargyl (prop-2-yn-1-yl) group. Its molecular formula is C₆H₈O, with a molecular weight of 96.13 g/mol . The compound’s structure combines the ether functionality of oxolane with the alkyne reactivity of the propargyl group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1698054-44-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)oxolane can be achieved through several methods. One common method involves the reaction of propargyl bromide with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(prop-2-yn-1-yl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of propargylamine derivatives which have neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)oxolane involves its interaction with various molecular targets. The propargyl group is known to interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, propargylamine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-(prop-2-yn-1-yl)oxolane and related compounds:

Compound Name Molecular Formula Core Ring Structure Key Substituent Functional Groups Molecular Weight (g/mol)
This compound C₆H₈O Oxolane (5-membered) Propargyl (C≡CH) Ether, Alkyne 96.13
3-hydroxypropyl-1,4-dioxolane C₅H₁₀O₃ Dioxolane (5-membered) Hydroxypropyl (C-OH) Ether, Alcohol 116.11
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₃NO Oxane (6-membered) Propenylamine (NH₂) Ether, Amine, Alkene 139.20
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS N/A Propargylsulfanyl, CN Alkyne, Thiocyanate 97.14

Key Observations :

  • Ring Size and Heteroatoms : The oxolane and dioxolane derivatives share a five-membered ring, but dioxolane contains two oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to oxolane .
  • Functional Groups : The propargyl group in this compound introduces alkyne reactivity, absent in the hydroxypropyl or amine-substituted analogs. Conversely, the amine in 3-(Oxan-2-yl)prop-2-en-1-amine enables nucleophilic reactions or salt formation .

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